S(-)-Bay k 8644

Cardiac Electrophysiology Calcium Channel Pharmacology Inotropic Mechanisms

Researchers using (±)-Bay K 8644 racemate face confounding results from mixed agonist/antagonist effects and off-target thromboxane receptor activity. S(-)-Bay K 8644 (CAS 98625-26-4) is the optically pure (S)-enantiomer, providing an unopposed L-type calcium channel (CaV1.x) agonist profile essential for reproducible, single-mode pharmacology. · Pure L-type Ca2+ channel agonist (EC50=32 nM for Ba2+ currents) without R-(+)-enantiomer antagonism or thromboxane A2 receptor activity. · Gold-standard DHP-site tool for studying gating kinetics, excitation-contraction coupling, and vasoconstriction in vitro and in vivo. · Essential for human stem cell-derived cardiomyocyte validation when used with optimized protocols (Ba2+ charge carrier, -60 mV holding potential). · Supplied as ≥98% pure solid; soluble in DMSO and ethanol; ready for immediate global shipping.

Molecular Formula C16H15F3N2O4
Molecular Weight 356.30 g/mol
CAS No. 98625-26-4
Cat. No. B1663520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS(-)-Bay k 8644
CAS98625-26-4
Molecular FormulaC16H15F3N2O4
Molecular Weight356.30 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC
InChIInChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3/t13-/m0/s1
InChIKeyZFLWDHHVRRZMEI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S(-)-Bay K 8644: The Active S-Enantiomer


S(-)-Bay K 8644 (CAS 98625-26-4) is the (S)-enantiomer of the dihydropyridine (±)-Bay K 8644 racemate, a well-characterized activator of voltage-gated L-type calcium channels (CaV1.x) . As an optically pure enantiomer, it exhibits distinct pharmacology from its racemate and its antipode, the R-(+)-enantiomer [1]. This chiral specificity is fundamental to its application as a research tool for selectively modulating L-type calcium channel activity in vitro and in vivo [2]. It is a standard reference compound for studying calcium channel agonist mechanisms, positive inotropy, and vasoconstriction, and is typically supplied as a ≥98% pure solid soluble in DMSO and ethanol .

Enantiomer-specific L-type calcium channel activation research

Stereochemical-control workflow for dihydropyridine (DHP) receptor studies

Calcium channel agonist mechanism and inotropic endpoint context

Why Racemates Fail to Substitute for S(-)-Bay K 8644


Generic substitution of (±)-Bay K 8644 or the R-(+)-enantiomer for S(-)-Bay K 8644 is not scientifically valid due to profound differences in functional activity and target engagement. While the racemate is a common L-type channel activator, its effects are a composite of the agonist S(-)-enantiomer and the antagonist R-(+)-enantiomer, which can mask or confound results [1]. Critically, the R-(+)-enantiomer acts as an antagonist at thromboxane A2-prostaglandin H2 receptors and inhibits platelet activation, a property entirely absent in the S(-)-enantiomer . Therefore, experiments requiring a pure, single-mode L-type calcium channel agonist devoid of confounding receptor antagonism must use S(-)-Bay K 8644. Using the racemate introduces an uncharacterized mix of agonism and antagonism, while the R-(+)-enantiomer presents a completely different pharmacological profile.

Racemate Mixed agonist/antagonist profile may confound L-type channel activation endpoints.
R-(+) Enantiomer Thromboxane A2 receptor antagonism may introduce platelet-related endpoint shift absent in S(-)-enantiomer.
Stereochemical impurity Uncontrolled enantiomeric ratio can alter dose-response curves and channel kinetics interpretation.

S(-)-Bay K 8644 Head-to-Head Evidence


vs. FPL 64176: Cardiac L-Type Calcium Current Modulation

In a direct head-to-head comparison using neonatal rat ventricular myocytes, S(-)-Bay K 8644 (300 nM) and the non-dihydropyridine agonist FPL 64176 (300 nM) both enhanced L-type calcium current (ICa,L), but with distinct magnitudes and kinetic profiles. The increase in current amplitude was significantly greater with FPL 64176. Furthermore, the two compounds had opposite effects on channel inactivation kinetics. This demonstrates that S(-)-Bay K 8644 provides a dihydropyridine-specific kinetic signature that is distinct from other agonist classes [1].

Cardiac L-type Ca²⁺ current vs. FPL 64176
Head-to-head
FPL 64176 (300 nM): 484 ± 100% increase
S(-)-Bay K 8644 (300 nM): 249 ± 14% increase
~1.9-fold greater amplitude with FPL 64176
Distinct DHP-kinetic signature context; channel inactivation kinetics differ from non-DHP agonists.
Neonatal rat ventricular myocytes; whole-cell patch clamp.
Cardiac Electrophysiology Calcium Channel Pharmacology Inotropic Mechanisms

vs. R-(+)-Bay K 8644: Opposing L-Type Channel Activities

The enantiomers of Bay K 8644 exhibit opposing functional activities on L-type calcium channels. The S(-)-enantiomer acts as a pure agonist, activating Ba2+ currents (IBa) with high potency. In contrast, the R-(+)-enantiomer functions as an antagonist, inhibiting the same currents. This fundamental difference in functional activity mandates the use of the pure S(-)-enantiomer for any experiment requiring unambiguous calcium channel activation .

L-type channel agonist vs. antagonist
Class-level
S(-): pure agonist, EC₅₀ = 32 nM
R(+): antagonist, IC₅₀ = 957 nM
Enantiomer-specific assay-response context; opposing activities require pure enantiomer for clean activation.
Data to verify; source review recommended.
Stereospecific Pharmacology Calcium Channel Modulation Enantiomer Comparison

vs. FPL 64176: Cardiac Action Potential and Contractility

A direct comparison in guinea pig papillary muscle revealed that while both S(-)-Bay K 8644 and FPL 64176 prolong action potential duration (APD) and enhance contractility, the magnitude of these effects is significantly greater with FPL 64176. This difference in potency highlights that S(-)-Bay K 8644 offers a more moderate, potentially more titratable, inotropic and electrophysiological effect compared to the more potent FPL 64176 [1].

Cardiac contractility & APD vs. FPL 64176
Reported
FPL 64176 produced greater contractility enhancement and APD prolongation compared to S(-)-Bay K 8644.
Graded inotropic effect context; S(-)-Bay K 8644 may support subtler modulatory endpoint studies.
Guinea pig papillary muscle; quantitative fold-change not provided.
Cardiac Electrophysiology Inotropic Effects Action Potential Prolongation

vs. Racemic (±)-Bay K 8644: Vascular Smooth Muscle Response

Studies on vascular smooth muscle demonstrate the importance of enantiomeric purity. The S(-)-enantiomer is the active agonist responsible for inducing contraction, while the R-(+)-enantiomer can act as an antagonist or partial agonist, thereby confounding the functional response when the racemate is used. Using the pure S(-)-enantiomer ensures a maximal and unopposed agonist response in vascular preparations [1].

Vascular smooth muscle contraction
Context-dependent
S(-)-enantiomer: full agonist response
Racemate: mixed agonist/antagonist, reduced and variable contraction.
Pure enantiomer required for reproducible vasoconstrictive stimulus; racemate introduces uncontrolled variable.
Rat aorta, coronary artery preparations.
Vascular Pharmacology Smooth Muscle Contraction Calcium Channel Agonism

SC-CMs: Holding Potential and Charge Carrier Dependency

The pharmacology of S(-)-Bay K 8644 is not uniform across all cell types. In human stem cell-derived cardiomyocytes (SC-CMs), its ability to enhance L-type calcium currents is highly dependent on specific experimental conditions, unlike its behavior in native cardiac myocytes. This unique dependency is a critical consideration for researchers using SC-CMs for safety pharmacology or disease modeling, and it highlights a specific scenario where S(-)-Bay K 8644 behaves differently than in standard adult myocyte assays [1].

SC-CM holding potential & charge carrier
Method context
Large current increase observed only at −60 mV with Ba²⁺; failed with Ca²⁺ at −40 mV.
Condition-dependent response in SC-CMs; protocol optimization required for L-type channel validation.
Human stem cell-derived cardiomyocytes; whole-cell patch clamp.
Safety Pharmacology Stem Cell Biology Cardiac Electrophysiology

S(-)-Bay K 8644 Research Applications


DHP-Specific Channel Gating Mechanisms

S(-)-Bay K 8644 is the gold-standard agonist for investigating the specific gating modes and kinetic changes induced by dihydropyridine (DHP) binding to the L-type calcium channel. As shown in Section 3, its effects on channel inactivation kinetics (e.g., enhancing inactivation rate) are distinct from non-DHP agonists like FPL 64176, which slows both activation and inactivation [1]. This makes it an essential tool for dissecting structure-function relationships of the DHP receptor site and for studying downstream signaling events specifically linked to DHP-mediated channel agonism.

Stereospecific Positive Inotropy in Cardiac Tissue

For experiments requiring a selective, stereospecific increase in cardiac contractility without the confounding antagonistic effects present in the racemate or the R-(+)-enantiomer, S(-)-Bay K 8644 is the required compound. Its pure agonist profile, as contrasted with the antagonist activity of the R-(+)-enantiomer [1], ensures that observed increases in contractile force are solely due to L-type calcium channel activation. This is critical for studies investigating the relationship between calcium influx and excitation-contraction coupling in the heart.

L-Type Channel Validation in SC-CMs (Optimized Protocol)

This compound serves as a critical validation tool for characterizing L-type calcium channels in human stem cell-derived cardiomyocytes (SC-CMs), but with a crucial experimental caveat. As detailed in Section 3, its efficacy in these cells is highly dependent on holding potential and charge carrier [2]. Therefore, its application in SC-CMs requires a specific optimized protocol (e.g., using a hyperpolarized holding potential of -60 mV and Ba2+ as the charge carrier) to confirm the presence and functional integrity of L-type channels. This makes it a valuable but nuanced tool for safety pharmacology and disease modeling efforts.

Vascular Smooth Muscle Contraction and Ca2+ Signaling

S(-)-Bay K 8644 is the preferred tool for studying L-type calcium channel-dependent vasoconstriction. Unlike the racemic mixture, its pure agonist activity provides a maximal and unopposed contractile response in vascular preparations [3]. This enables researchers to reliably probe the role of L-type calcium channels in vascular tone regulation, myogenic responses, and the pharmacodynamics of calcium channel blockers, without the variable and confounding effects of the R-(+)-enantiomer.

Application
Selection Property
Validation Focus
DHP receptor gating mechanism studies
DHP-kinetic signature context
Channel inactivation kinetics and gating mode review
Cardiac inotropic model-response
Enantiomer-specific agonism review
Contractility endpoint monitoring without antagonist confound
SC-CM L-type channel characterization
Condition-dependent protocol optimization
Holding potential and charge carrier selection review
Vascular smooth muscle L-type channel research
Full agonist response context
Reproducible vasoconstriction endpoint assessment

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